5-Butyl-methyl immidazole carboxylate 30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-methyl imidazole carboxylate 30 is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a butyl group and a methyl group attached to the imidazole ring, along with a carboxylate functional group. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-methyl imidazole carboxylate 30 typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .
Another approach involves the cyclization of amido-nitriles using ferric chloride and iodine as catalysts. This method is known for its mild reaction conditions and tolerance to a wide range of functional groups .
Industrial Production Methods
Industrial production of 5-butyl-methyl imidazole carboxylate 30 often employs large-scale batch reactors. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-butyl-methyl imidazole carboxylate 30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines and thiols under appropriate solvent and temperature conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
5-butyl-methyl imidazole carboxylate 30 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and functional coatings .
Mechanism of Action
The mechanism of action of 5-butyl-methyl imidazole carboxylate 30 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring plays a crucial role in these interactions, as it can form hydrogen bonds and coordinate with metal ions. The carboxylate group also contributes to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-butyl-1-[[4-(2-methylphenyl)phenyl]methyl]imidazole-2-carboxylic acid: A structurally similar compound with different substituents on the imidazole ring.
2-methyl-4-nitroimidazole: Another imidazole derivative with distinct functional groups.
1-butyl-3-methylimidazolium chloride: An ionic liquid with a similar imidazole core but different functional groups.
Uniqueness
5-butyl-methyl imidazole carboxylate 30 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-butyl-1-[[4-(2-methylphenyl)phenyl]methyl]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C22H24N2O2/c1-3-4-8-19-14-23-21(22(25)26)24(19)15-17-10-12-18(13-11-17)20-9-6-5-7-16(20)2/h5-7,9-14H,3-4,8,15H2,1-2H3,(H,25,26) |
InChI Key |
ZCAMCVJTCSXPMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.